(2-(Methylsulfinyl)phenyl)boronic acid
Description
Overview of Organoboron Compounds in Contemporary Organic Chemistry
Organoboron compounds, particularly boronic acids and their derivatives, are foundational pillars of modern synthetic chemistry. nih.gov Their stability to air and moisture, coupled with their generally low toxicity, makes them highly practical reagents in a variety of laboratory settings. The true power of organoboron compounds lies in their participation in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The most celebrated of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearcher.life The reaction's broad functional group tolerance and mild conditions have cemented its status as a go-to method for complex molecule construction. Beyond the Suzuki-Miyaura coupling, organoboron compounds are key participants in other transformative reactions, including the Heck, Sonogashira, and Chan-Lam couplings, further highlighting their versatility. wikipedia.orgwikipedia.org
Significance of Sulfoxide (B87167) Functionality in Directing and Activating Organic Transformations
The sulfoxide group is a highly versatile functional group that can exert profound influence on the reactivity of a molecule. Its ability to act as a coordinating Lewis base allows it to direct metal catalysts to specific positions on an aromatic ring, a phenomenon known as directed ortho-metalation. This directing effect provides a powerful strategy for the regioselective functionalization of aromatic systems, enabling the introduction of substituents at positions that might otherwise be difficult to access.
Furthermore, the sulfur atom in a sulfoxide can stabilize adjacent carbanions, facilitating their formation and subsequent reaction with electrophiles. The chiral nature of sulfoxides also presents opportunities for asymmetric synthesis, where the sulfoxide group can induce stereoselectivity in chemical transformations.
Contextualization of (2-(Methylsulfinyl)phenyl)boronic Acid within Advanced Synthetic Strategies
This compound emerges as a sophisticated building block that leverages the strengths of both its constituent functionalities. The boronic acid group serves as the reactive handle for cross-coupling reactions, while the strategically placed ortho-methylsulfinyl group can act as a directing group, potentially influencing the regioselectivity and efficiency of these transformations. This intramolecular cooperation between the two functional groups can lead to unique reactivity and selectivity patterns not observed with simpler phenylboronic acids. The presence of the sulfoxide may also modulate the electronic properties of the boronic acid, further fine-tuning its reactivity in catalytic cycles.
Structure
2D Structure
Properties
IUPAC Name |
(2-methylsulfinylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHORKVSBWZGTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378528 | |
| Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |
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Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-97-4 | |
| Record name | B-[2-(Methylsulfinyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfinyl)phenylboronic acid | |
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Physicochemical Properties and Synthesis of 2 Methylsulfinyl Phenyl Boronic Acid
Key Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₉BO₃S |
| Molecular Weight | 184.02 g/mol |
| CAS Number | 850567-97-4 |
| Appearance | White to off-white solid |
| Melting Point | 118-122 °C |
This data is compiled from publicly available chemical databases.
Synthetic Methodologies
The synthesis of this compound is not as widely documented as that of simpler phenylboronic acids; however, its structure suggests a logical synthetic approach based on established methodologies for the preparation of substituted arylboronic acids. A plausible and commonly employed strategy involves the directed ortho-metalation of methyl phenyl sulfoxide (B87167), followed by borylation.
This synthetic route leverages the strong directing ability of the sulfoxide group. The process begins with the deprotonation of the ortho-position of methyl phenyl sulfoxide using a strong base, typically an organolithium reagent like n-butyllithium, at low temperatures. This directed ortho-lithiation generates a highly reactive aryllithium intermediate. This intermediate is then quenched with a boron electrophile, such as triisopropyl borate (B1201080), to form a boronate ester. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound.
Reactivity Profiles and Mechanistic Investigations of 2 Methylsulfinyl Phenyl Boronic Acid
Nucleophilic Reactivity in Cross-Coupling Reactions
In transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, arylboronic acids serve as the nucleophilic partner, transferring an aryl group to the metal center during the transmetalation step. The nucleophilicity of (2-(Methylsulfinyl)phenyl)boronic acid is modulated by both electronic and steric factors stemming from the ortho-methylsulfinyl substituent.
The sulfinyl group is moderately electron-withdrawing, which tends to decrease the electron density of the phenyl ring and, consequently, reduce the nucleophilicity of the ipso-carbon attached to the boron atom. However, the reactivity in cross-coupling is more significantly influenced by steric hindrance. Ortho-substituted phenylboronic acids are known to exhibit lower reactivity compared to their meta- and para-substituted counterparts due to steric impediment around the reaction center. beilstein-journals.orgyoutube.com This steric bulk can hinder the approach of the boronic acid to the palladium complex, potentially slowing the crucial transmetalation step. rsc.org
Despite these factors, this compound can participate effectively in Suzuki-Miyaura couplings, often under specific catalytic conditions designed to overcome steric challenges, such as the use of bulky, electron-rich phosphine (B1218219) ligands. The reactivity is also dependent on the electrophilic coupling partner, with more reactive partners like aryl iodides and triflates generally providing better outcomes than aryl bromides or chlorides. wikipedia.org The choice of base and solvent system is also critical to activate the boronic acid to its more nucleophilic "ate" complex form, which is necessary for efficient transmetalation.
To illustrate the impact of reaction conditions on sterically hindered couplings, the following table presents data from a study on the closely analogous ortho-methoxyphenylboronic acid, highlighting how catalyst and base selection can influence reaction outcomes.
| Entry | Catalyst System (Pd Source / Ligand) | Base | Temp (°C) | Time (h) | Total Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | 70 | 60 | 88 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 90 | 60 | 83 |
| 3 | Pd(OAc)₂ / SPhos | Na₂CO₃ | 90 | 60 | 80 |
| 4 | Pd(PPh₃)₄ | K₃PO₄ | 90 | 10 | 96 |
Electrophilic Activation and Lewis Acidity of the Boronic Acid Moiety
Boronic acids are recognized as mild Lewis acids due to the presence of a vacant p-orbital on the sp²-hybridized boron atom. wikipedia.org This Lewis acidity is fundamental to their chemistry, allowing them to accept a pair of electrons from a Lewis base, such as a hydroxide (B78521) ion, to form a tetrahedral boronate species. The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is characterized by the acidity constant, pKa. For unsubstituted phenylboronic acid, the pKa is approximately 8.8. wikipedia.org
The Lewis acidity of this compound is influenced by the electronic properties of the sulfinyl group. As an electron-withdrawing group, the methylsulfinyl substituent would be expected to increase the acidity of the boron center (i.e., lower the pKa value) by stabilizing the resulting negative charge on the boronate. However, the ortho positioning introduces significant steric and conformational effects. Studies on other ortho-substituted phenylboronic acids have shown that they are often weaker acids than predicted by electronic effects alone, an observation attributed to steric hindrance that disrupts coplanarity and alters solvation. semanticscholar.org Therefore, the pKa of this compound represents a balance between these opposing electronic and steric factors.
This Lewis acidity allows the boronic acid moiety to act as an electrophile, for example, by activating hydroxyl groups in alcohols for nucleophilic substitution. While this reactivity is less common than its nucleophilic role in cross-coupling, it underscores the dual chemical nature of the boronic acid functional group.
| Compound | pKa Value | Reference |
|---|---|---|
| Phenylboronic acid | 8.83 | wikipedia.org |
| 4-Methoxyphenylboronic acid | 9.25 - 10.29 | semanticscholar.orgresearchgate.net |
| 2-((Dimethylamino)methyl)phenylboronic acid | ~5.3 | researchgate.net |
| 2,6-Diarylphenylboronic acids | ~12.4 | researchgate.net |
Role of the ortho-Methylsulfinyl Group in Chelation-Assisted Processes
A defining feature of this compound is the potential for the ortho-methylsulfinyl group to act as a coordinating ligand in metal-catalyzed reactions. The oxygen atom of the sulfoxide (B87167) possesses a lone pair of electrons that can donate to a metal center, such as palladium, forming a stable five-membered chelate ring.
This intramolecular coordination, or chelation, can have a profound impact on the reactivity and selectivity of cross-coupling reactions. Mechanistic studies on the analogous ortho-methoxyphenylboronic acid have suggested that an additional metal-oxygen chelation effect in the transition state can dictate the regioselectivity and atropisomeric distribution of the products. researchgate.netbeilstein-journals.org By analogy, the sulfoxide oxygen in this compound can coordinate to the palladium(II) center of the Ar-Pd-X intermediate formed after oxidative addition.
This chelation imposes conformational rigidity on the intermediate complex. By locking the orientation of the phenyl ring relative to the palladium center, the sulfinyl group can direct the subsequent transmetalation step, potentially enhancing the rate of an otherwise sterically hindered process or controlling the stereochemical outcome of the reaction. This directing-group effect is a key advantage of using such ortho-substituted reagents in complex molecule synthesis.
Detailed Mechanistic Pathways in Catalytic Cycles
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The presence of the ortho-methylsulfinyl group in this compound introduces a modification to this standard pathway, primarily through the chelation effect discussed previously.
Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar'-X) to a Pd(0) complex, forming a Pd(II) intermediate, cis-[Ar'Pd(L)₂X]. This intermediate typically isomerizes to the more stable trans isomer. wikipedia.org
Chelation and Transmetalation : This is the step where the unique structure of this compound becomes critical. First, the boronic acid is activated by a base (e.g., K₃PO₄) to form the corresponding boronate, [ArB(OH)₃]⁻. This boronate then engages with the Pd(II) complex. Here, the ortho-sulfinyl group can coordinate to the palladium center, displacing a ligand and forming a palladacycle intermediate. This chelated structure holds the aryl group in close proximity to the palladium, facilitating the transfer of the 2-(methylsulfinyl)phenyl group from boron to palladium and displacing the halide or other ligand. This intramolecularly-assisted transmetalation can overcome some of the steric barriers associated with ortho substituents.
Reductive Elimination : The resulting diarylpalladium(II) complex, [Ar-Pd-Ar'], undergoes reductive elimination to form the new C-C bond of the biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
The chelation by the sulfinyl group can influence the geometry of the diarylpalladium(II) intermediate, which in turn can affect the rate and efficiency of the final reductive elimination step.
Kinetic Studies and Rate-Determining Steps
The rate-determining step (RDS) of the Suzuki-Miyaura catalytic cycle can vary depending on the specific substrates, catalyst, and reaction conditions. While oxidative addition is often considered the RDS, transmetalation can become rate-limiting, particularly for sterically hindered or electronically deactivated boronic acids. nih.gov
Kinetic investigations on related systems have shown that the nature of the boronic acid derivative (e.g., boronic acid vs. boronic ester) can significantly alter reaction rates, with boronic acids sometimes being more reactive. nih.govclaremont.edu The rate of transmetalation for sterically demanding substrates is highly dependent on the ligand used; bulky, electron-rich ligands are often required to promote the reaction and prevent side reactions like β-hydride elimination in cases involving alkylboronic acids. rsc.org
While specific kinetic data for this compound is not widely available, it is plausible that either transmetalation or oxidative addition could be the RDS. If the chelated intermediate is formed rapidly and is stable, the subsequent transfer of the aryl group might be slow. Conversely, if the formation of the chelated complex itself is slow due to steric constraints, this step could be rate-limiting. Detailed kinetic analysis, including reaction progress monitoring and determination of reaction orders with respect to each component, would be necessary to definitively identify the RDS for a given reaction involving this specific boronic acid.
| Catalytic Step | Factors that Increase Rate | Factors that Decrease Rate |
|---|---|---|
| Oxidative Addition | Electron-rich ligands on Pd(0) More reactive halides (I > Br > Cl) Electron-withdrawing groups on aryl halide | Electron-poor ligands on Pd(0) Steric hindrance on aryl halide |
| Transmetalation | Presence of base (boronate formation) Chelation assistance (e.g., ortho-sulfinyl) Electron-donating groups on boronic acid | Steric hindrance on boronic acid Insufficient base Electron-withdrawing groups on boronic acid |
| Reductive Elimination | Bulky, electron-donating ligands Formation of a sterically crowded diarylpalladium(II) complex | Electron-poor ligands Highly stable diarylpalladium(II) intermediates |
Applications of 2 Methylsulfinyl Phenyl Boronic Acid in Complex Molecule Synthesis
Implementation in Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govlibretexts.org (2-(Methylsulfinyl)phenyl)boronic acid serves as a competent coupling partner in these palladium-catalyzed reactions. The general mechanism involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org
The presence of the ortho-methylsulfinyl group can influence the reaction's efficiency and selectivity. This group can potentially coordinate with the palladium center during the catalytic cycle, which may affect the rates of transmetalation and reductive elimination. nih.gov The steric bulk of the ortho-substituent can also play a role in the regioselectivity of the coupling, particularly in reactions with substrates bearing multiple reactive sites. nih.gov
Below is a representative table of Suzuki-Miyaura cross-coupling reactions involving ortho-substituted phenylboronic acids, illustrating the general utility of this class of compounds in biaryl synthesis.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1-Bromo-4-nitrobenzene | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 2-Bromopyridine | (2-Methylphenyl)boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 88 |
| 1-Iodo-3,5-bis(trifluoromethyl)benzene | (2-Chlorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 92 |
This table presents illustrative data for ortho-substituted phenylboronic acids to demonstrate the general applicability in Suzuki-Miyaura reactions.
Utility in Carbon-Nitrogen and Carbon-Oxygen Cross-Coupling Reactions
Beyond carbon-carbon bond formation, this compound is a potential substrate for carbon-nitrogen (C-N) and carbon-oxygen (C-O) cross-coupling reactions, such as the Chan-Lam and Buchwald-Hartwig amination reactions. These methods are pivotal for the synthesis of aryl amines, ethers, and related compounds.
The Chan-Lam coupling typically employs copper catalysts to facilitate the formation of C-N and C-O bonds between boronic acids and amines or alcohols, respectively. organic-chemistry.org This reaction is often performed under mild conditions and is tolerant of a wide range of functional groups. organic-chemistry.org The general scheme involves the reaction of an amine or alcohol with an arylboronic acid in the presence of a copper catalyst and an oxidant, often air. organic-chemistry.org
The Buchwald-Hartwig amination, on the other hand, is a palladium-catalyzed reaction for the synthesis of C-N bonds from aryl halides and amines. While the primary application involves aryl halides, variations using arylboronic acids have been developed. The ortho-methylsulfinyl group in this compound could influence the reaction outcome through electronic effects or by acting as a ligand for the metal catalyst.
| Coupling Reaction | Amine/Alcohol | Catalyst | Base | Solvent | Product |
| Chan-Lam | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | N-Phenylaniline derivative |
| Chan-Lam | Phenol | Cu(OTf)₂ | Et₃N | Toluene | Phenyl ether derivative |
| Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Benzyl-N-phenyl-amine derivative |
This table illustrates the general conditions for Chan-Lam and Buchwald-Hartwig reactions with arylboronic acids.
Applications in Asymmetric Catalysis and Stereoselective Transformations
The chiral nature of the sulfoxide (B87167) group in this compound makes it a valuable building block for the development of chiral ligands and auxiliaries in asymmetric catalysis. The sulfinyl group can act as a stereodirecting element, influencing the stereochemical outcome of a reaction.
Chiral ligands derived from this boronic acid can be synthesized and subsequently coordinated to transition metals to create catalysts for a variety of stereoselective transformations. These transformations can include asymmetric hydrogenations, cyclopropanations, and conjugate additions. The proximity of the boronic acid moiety allows for further functionalization, enabling the tuning of the ligand's steric and electronic properties to optimize enantioselectivity.
While specific examples solely featuring this compound in asymmetric catalysis are not extensively documented, the principles of using chiral sulfoxides as auxiliaries are well-established. For instance, chiral sulfinyl-containing compounds are known to be effective in controlling the stereochemistry of aldol (B89426) reactions and Diels-Alder cycloadditions.
Role as a Directing Group in Ortho-Functionalization Reactions
The methylsulfinyl group is a known directing group in organic synthesis, capable of facilitating the functionalization of the ortho-position of the aromatic ring. This is typically achieved through directed ortho-metalation (DoM), where the sulfinyl group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.
The presence of the boronic acid moiety in this compound introduces a second functional group that can also participate in directing effects or subsequent reactions. However, the boronic acid group can be sensitive to the strongly basic conditions often employed in DoM. Therefore, protection of the boronic acid, for example, as a boronate ester, may be necessary before carrying out such transformations.
| Directing Group | Metalating Agent | Electrophile | Product |
| -S(O)Me | n-BuLi | DMF | ortho-Formyl derivative |
| -S(O)Me | s-BuLi/TMEDA | I₂ | ortho-Iodo derivative |
| -B(OH)₂ (as MIDA ester) | Pd(OAc)₂ | Acrylate | meta-Alkenylated derivative |
This table provides examples of ortho-functionalization directed by sulfinyl groups and meta-functionalization directed by boronic acid derivatives.
Strategic Incorporation into Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. Boronic acids have been successfully employed in various MCRs, such as the Petasis and Passerini reactions.
In the context of this compound, its incorporation into an MCR could lead to the rapid assembly of complex molecules bearing both a sulfinyl and a boronic acid (or derivative) functionality. For example, in a Passerini-type reaction, an isocyanide, an aldehyde, and a carboxylic acid react to form an α-acyloxy amide. Variations of this reaction using boronic acids have been developed. The unique substitution pattern of this compound could impart interesting properties to the resulting MCR products.
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The structural motifs accessible through reactions involving this compound are prevalent in many bioactive molecules and pharmaceutical intermediates. The ability to form biaryl linkages, as well as introduce nitrogen and oxygen-containing functional groups, is of particular importance in medicinal chemistry.
For instance, the biaryl scaffold is a common feature in a wide range of drugs. The Suzuki-Miyaura coupling of this compound with suitable heterocyclic halides can provide access to complex heterocyclic biaryl compounds with potential biological activity. Furthermore, the sulfinyl group itself is present in several pharmaceuticals and can contribute to the biological activity and pharmacokinetic properties of a molecule.
The following table lists some classes of bioactive molecules that can be synthesized using methodologies where this compound could be a key building block.
| Class of Bioactive Molecule | Key Synthetic Transformation | Potential Application |
| Biaryl-containing anti-inflammatory agents | Suzuki-Miyaura Coupling | Anti-inflammatory |
| Aryl amine-based enzyme inhibitors | Chan-Lam or Buchwald-Hartwig Coupling | Enzyme Inhibition |
| Chiral sulfur-containing compounds | Asymmetric Synthesis | Various therapeutic areas |
| Functionalized heterocyclic compounds | Directed Ortho-Metalation followed by cyclization | Antimicrobial, Anticancer |
Structure Reactivity Relationship Studies and Derivative Synthesis
Synthesis of Substituted (2-(Methylsulfinyl)phenyl)boronic Acid Analogues
The synthesis of substituted this compound analogues can be achieved through several established synthetic routes for arylboronic acids. A common approach involves the ortho-functionalization of a substituted phenylsulfoxide, followed by the introduction of the boronic acid group.
One versatile method begins with a suitably substituted bromophenyl methyl sulfide (B99878). Oxidation of the sulfide to the corresponding sulfoxide (B87167), followed by a halogen-metal exchange and subsequent reaction with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, yields the desired boronic acid after acidic workup. This method allows for the introduction of a wide range of substituents onto the phenyl ring prior to the formation of the boronic acid.
Alternatively, directed ortho-metalation provides a powerful strategy for the synthesis of these analogues. Starting with a substituted phenyl methyl sulfoxide, the sulfinyl group can direct lithiation to the ortho position. The resulting organolithium species can then be trapped with a borate ester to furnish the this compound derivative. This approach is particularly useful for introducing substituents that might not be compatible with the conditions of a halogen-metal exchange.
The Suzuki-Miyaura cross-coupling reaction can also be employed to synthesize more complex analogues. For instance, a suitably functionalized (2-bromophenyl) methyl sulfoxide can be coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester, which can then be hydrolyzed to the boronic acid.
Below is a table summarizing some of the key synthetic approaches:
| Starting Material | Key Transformation(s) | Reagents | Product Type |
| Substituted bromophenyl methyl sulfide | Oxidation, Halogen-metal exchange, Borylation | m-CPBA, n-BuLi, B(OR)₃ | Substituted this compound |
| Substituted phenyl methyl sulfoxide | Directed ortho-metalation, Borylation | LDA, B(OR)₃ | Substituted this compound |
| Substituted (2-bromophenyl) methyl sulfoxide | Suzuki-Miyaura cross-coupling, Hydrolysis | Bis(pinacolato)diboron, Pd catalyst, Acid | Substituted this compound |
Impact of Substituent Effects on Electronic and Steric Properties
Electronic Effects:
Electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO₂) or cyano (-CN) groups, increase the Lewis acidity of the boronic acid. This is due to the inductive and/or resonance effects that pull electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, decrease the Lewis acidity of the boronic acid by donating electron density to the aromatic ring.
The Hammett equation can be used to quantify the electronic influence of substituents on the pKa of the boronic acid. The Hammett substitution constant (σ) for the methylsulfonyl group (a related moiety) has been determined, with σ-meta-CH₃SO₂ = 0.615 and σ-para-CH₃SO₂ = +0.73 for benzoic acid derivatives. researchgate.net These positive values indicate the electron-withdrawing nature of the sulfonyl group, and a similar trend is expected for the sulfinyl group. The introduction of additional substituents will further modulate the electronic properties based on their respective Hammett constants. researchgate.netscience.gov
Steric Effects:
Bulky substituents placed in the ortho position to either the boronic acid or the methylsulfinyl group can introduce significant steric hindrance. This can impact the ability of the boronic acid to interact with other molecules, potentially affecting reaction rates and equilibria. For instance, large ortho-substituents can hinder the formation of the tetrahedral boronate species, which is a key intermediate in many reactions involving boronic acids. mdpi.com
The interplay between electronic and steric effects is crucial in designing analogues with specific reactivity profiles. For example, a bulky, electron-donating group in the ortho position could sterically hinder a reaction while electronically disfavoring it, whereas a small, electron-withdrawing group could enhance reactivity through both electronic and minimal steric influence.
The following table provides a qualitative summary of the expected effects of different types of substituents:
| Substituent Type | Position | Expected Electronic Effect on Boron Lewis Acidity | Expected Steric Hindrance |
| Electron-Withdrawing (e.g., -NO₂) | para | Increase | Minimal |
| Electron-Donating (e.g., -OCH₃) | para | Decrease | Minimal |
| Bulky Alkyl (e.g., -tBu) | ortho | Minimal | Significant |
| Halogen (e.g., -F) | ortho | Increase (inductive) | Moderate |
Evaluation of Modified Sulfoxide Moieties on Reactivity
Modification of the methylsulfinyl moiety, for instance, by replacing the methyl group with larger alkyl or aryl groups (e.g., ethylsulfinyl, isopropylsulfinyl, or phenylsulfinyl), can have a profound impact on the reactivity of the parent compound. These changes can alter both the steric environment around the sulfur atom and the electronic properties of the sulfoxide group.
Increasing the steric bulk of the alkyl group on the sulfoxide can influence the conformational preferences of the molecule and may hinder the coordination of the sulfoxide oxygen to metal centers in catalytic reactions. This can be a critical factor in applications where the sulfoxide acts as a directing group or a ligand.
The electronic nature of the substituent on the sulfur atom also plays a role. Replacing the methyl group with a more electron-withdrawing group could potentially increase the directing group ability of the sulfoxide in certain C-H activation reactions. Conversely, a more electron-donating group might enhance the nucleophilicity of the sulfoxide oxygen.
The reactivity of the boronic acid itself can also be affected. Changes in the sulfoxide moiety can lead to through-space electronic effects that influence the Lewis acidity of the boron center. Furthermore, the ability of the sulfoxide to act as an intramolecular coordinating group to the boron atom can be modulated by these modifications.
Exploration of Chiral Variants and Their Enantioselective Potential
The sulfur atom in a sulfoxide is a stereogenic center, meaning that this compound can exist as a pair of enantiomers. This inherent chirality opens up possibilities for its use in enantioselective synthesis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary.
The synthesis of enantiomerically enriched or pure chiral sulfoxides is well-established. nih.govacs.orgnih.gov One common method involves the diastereoselective oxidation of a prochiral sulfide using a chiral oxidizing agent. Another approach is the nucleophilic substitution of a chiral sulfinate ester with an organometallic reagent, which proceeds with inversion of configuration at the sulfur atom.
Once obtained in enantiopure form, these chiral (2-(sulfinyl)phenyl)boronic acids can be explored as ligands in asymmetric catalysis. nih.govacs.orgresearchgate.netnih.gov The combination of a chiral sulfoxide and a boronic acid functionality within the same molecule offers a unique bidentate coordination motif. The sulfoxide oxygen and the boronic acid group can potentially coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as conjugate additions, aldol (B89426) reactions, and allylic substitutions.
The enantioselective potential of these chiral variants would depend on several factors, including the nature of the metal catalyst, the reaction conditions, and the specific structure of the chiral ligand. The electronic and steric properties of the substituents on the phenyl ring and the sulfoxide group can be tuned to optimize the enantioselectivity of the catalytic system. nih.govresearchgate.netacs.orgacs.org
The development of these chiral variants holds significant promise for the advancement of asymmetric catalysis, offering a new class of readily tunable and potentially highly effective chiral ligands.
Advanced Characterization and Computational Modeling of 2 Methylsulfinyl Phenyl Boronic Acid
High-Resolution Spectroscopic Analysis for Structural Elucidation
High-resolution spectroscopic techniques are fundamental for confirming the molecular structure of (2-(Methylsulfinyl)phenyl)boronic acid and understanding the electronic environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone for structural determination in organic chemistry. For this compound, ¹H, ¹³C, and ¹¹B NMR would provide critical data.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the sulfinyl group, and the hydroxyl protons of the boronic acid. The aromatic protons would appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the ortho positioning of the electron-withdrawing sulfinyl and boronic acid groups. The methyl protons would likely appear as a singlet around δ 2.5-3.0 ppm. The boronic acid protons (-OH) would present as a broad singlet, the position of which is highly dependent on solvent, concentration, and temperature.
¹³C NMR: The carbon spectrum would reveal signals for the six aromatic carbons, with the carbon atoms directly attached to the boron (C1) and sulfur (C2) being significantly influenced by these heteroatoms. The methyl carbon of the sulfinyl group would have a characteristic chemical shift in the aliphatic region.
¹¹B NMR: As boron is an NMR-active nucleus, ¹¹B NMR is particularly useful for characterizing boronic acids. The chemical shift for the boron atom in phenylboronic acids typically appears in a characteristic range (~28-33 ppm), reflecting its trigonal planar (sp²) hybridization state. sdsu.edu
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would include:
A broad, strong band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. researchgate.net
A sharp, strong band around 1020-1050 cm⁻¹ due to the S=O stretch of the sulfoxide (B87167) group.
Strong bands in the 1300-1400 cm⁻¹ range, characteristic of the B-O stretching vibrations. researchgate.netnist.gov
Absorptions between 1600-1450 cm⁻¹ for the C=C stretching of the aromatic ring. libretexts.org
C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹). vscht.cz
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and formula. For this compound (C₇H₉BO₃S), the monoisotopic mass is 184.03654 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass. Predicted mass spectrometry data for various adducts are detailed below.
| Adduct | Mass-to-Charge (m/z) |
|---|---|
| [M+H]⁺ | 185.04382 |
| [M+Na]⁺ | 207.02576 |
| [M-H]⁻ | 183.02926 |
| [M+K]⁺ | 222.99970 |
| [M+H-H₂O]⁺ | 167.03380 |
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem. uni.lu
Crystallographic Investigations of Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing invaluable data on bond lengths, bond angles, and intermolecular forces.
While a specific crystal structure for this compound is not available in open literature, the solid-state behavior of ortho-substituted phenylboronic acids is well-documented. Typically, phenylboronic acids form hydrogen-bonded dimers in the solid state, where two molecules are linked via a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. rsc.org The substituent at the ortho position can significantly influence the crystal packing. For instance, in ortho-(trifluoromethoxy)phenylboronic acid, an intramolecular O–H···O hydrogen bond influences the conformation of the boronic acid group relative to the phenyl ring. nih.gov
In a hypothetical crystal structure of this compound, one would expect to observe:
Dimer Formation: The primary structural motif would likely be the hydrogen-bonded dimer.
Conformation: The steric and electronic influence of the ortho-methylsulfinyl group would dictate the torsion angle between the plane of the phenyl ring and the C-B(OH)₂ plane.
The table below presents crystallographic data for an analogous compound, ortho-(trifluoromethoxy)phenylboronic acid, to illustrate the type of structural information obtained from such studies.
| Parameter | Value for ortho-(trifluoromethoxy)phenylboronic acid |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C–B Bond Length | 1.566(2) Å |
| B–O1 Bond Length | 1.368(2) Å |
| B–O2 Bond Length | 1.371(2) Å |
| C2–C1–B1–O1 Dihedral Angle | 26.5(1)° |
| Key Intermolecular Interaction | O–H···O Hydrogen Bonding |
Table 2: Representative crystallographic data for an analogous compound, ortho-(trifluoromethoxy)phenylboronic acid. Data sourced from Grela, et al. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. lodz.pl It allows for the calculation of molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies, which are crucial for predicting chemical reactivity.
For this compound, DFT calculations could provide deep insights:
Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths, angles, and the crucial dihedral angle between the phenyl ring and the boronic acid group.
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is essential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The oxygen atoms of the sulfinyl and boronic acid groups would be electron-rich sites, while the boronic acid hydroxyl protons and the boron atom itself would be electron-poor.
Conformational Analysis: DFT can be used to calculate the relative energies of different conformers (rotamers), for example, those arising from rotation around the C-B and C-S bonds. Computational studies on substituted phenylboronic acids have shown that rotational barriers can be accurately predicted. nih.govnih.gov
The following table shows DFT-calculated conformational energy data for isomers of (trifluoromethoxy)phenylboronic acid, illustrating how this method is used to assess molecular stability.
| Compound | Property | Calculated Value (kJ mol⁻¹) |
|---|---|---|
| ortho-(trifluoromethoxy)phenylboronic acid | Rotational Energy Barrier | 33.0 |
| meta-(trifluoromethoxy)phenylboronic acid | Rotational Energy Barrier | 16.6 |
| para-(trifluoromethoxy)phenylboronic acid | Rotational Energy Barrier | 16.2 |
Table 3: DFT-calculated rotational energy barriers for the boronic acid group in (trifluoromethoxy)phenylboronic acid isomers, highlighting the stabilizing effect of intramolecular interactions in the ortho isomer. Data sourced from Grela, et al. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly valuable for conformational analysis and for understanding the explicit interactions between a solute and solvent molecules. acs.org
An MD simulation of this compound would involve:
System Setup: Placing a model of the molecule into a simulation box filled with a chosen solvent (e.g., water, DMSO).
Force Field Application: Defining a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its atoms.
Simulation: Solving Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis of the MD trajectory would reveal:
Conformational Preferences: The simulation would show which rotational conformers are most stable and frequently adopted in solution, providing a dynamic view that complements the static picture from DFT.
Solvation Shell Structure: It would detail the arrangement of solvent molecules around the solute. Specifically, it could show how water molecules form hydrogen bonds with the boronic acid and sulfinyl groups, creating a structured solvation shell.
Solvent Effects: The binding of boronic acids to diols is known to be solvent-dependent. bohrium.comnih.govacs.org MD simulations can help elucidate why certain solvents promote or inhibit these interactions by modeling the competition between solvent-solute and solute-solute interactions.
Computational Approaches to Elucidate Reaction Mechanisms and Transition States
Computational chemistry, especially using DFT, is instrumental in mapping the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.
For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling reaction, computational studies can:
Identify Reaction Intermediates: Determine the structure and stability of transient species formed during the reaction.
Characterize Transition States (TS): Locate the highest energy point along the reaction coordinate connecting reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes. A key feature of a calculated TS is the presence of a single imaginary vibrational frequency.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. DFT calculations can provide quantitative estimates of these barriers, allowing for comparison between different proposed mechanisms. nih.gov
For the Suzuki-Miyaura reaction, DFT studies on model systems like phenylboronic acid have clarified the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com The transmetalation step, where the phenyl group is transferred from boron to the palladium catalyst, is often the rate-determining step, and its transition state has been extensively studied computationally. nih.gov Such calculations would be invaluable in predicting how the ortho-methylsulfinyl substituent might influence the rate and efficiency of these fundamental reaction steps through steric or electronic effects.
Emerging Trends and Future Research Directions for 2 Methylsulfinyl Phenyl Boronic Acid
Development of Novel Catalytic Systems Utilizing the Compound
The unique electronic properties of (2-(Methylsulfinyl)phenyl)boronic acid, specifically the electron-withdrawing nature of the ortho-methylsulfinyl group, are central to its emerging role in catalysis. This substituent enhances the Lewis acidity of the boron center, a critical factor for catalytic activity in various organic transformations.
Research into related ortho-substituted phenylboronic acids has demonstrated that strong electron-withdrawing groups can significantly boost catalytic efficacy, particularly in reactions like dehydrative amidation. researchgate.net For instance, compounds such as 2-(sulfonyloxy)benzeneboronic acids have proven effective as catalysts for forming amide bonds under mild conditions. researchgate.net The principle behind this enhancement is the increased electrophilicity of the boron atom, which facilitates the activation of carboxylic acids toward nucleophilic attack by amines.
By analogy, this compound is being explored as a Lewis acid catalyst. The sulfoxide (B87167) group, while less withdrawing than a sulfonyl group, still modulates the electronic character of the boronic acid, suggesting its potential to catalyze a range of reactions, including:
Amide and Ester Bond Formation: Activating carboxylic acids for condensation reactions.
Acetalization Reactions: Catalyzing the protection of carbonyl groups.
Asymmetric Synthesis: Acting as a chiral Lewis acid catalyst or precursor to one, where the sulfoxide group could introduce stereocontrol.
The development of these catalytic systems hinges on the precise electronic tuning afforded by the methylsulfinyl substituent, offering a balance of reactivity and stability.
Table 1: Comparison of ortho-Substituents on Phenylboronic Acid Lewis Acidity and Catalytic Potential
| Substituent Group | Electronic Effect | Predicted Impact on Boron Lewis Acidity | Potential Catalytic Applications |
|---|---|---|---|
| -H (Phenylboronic acid) | Neutral | Baseline | Standard Suzuki coupling, some amidations |
| -COOH (2-Carboxyphenylboronic acid) | Withdrawing | Increased | Dehydration reactions, biomass conversion mit.edu |
| -SO₂R (2-Sulfonylphenylboronic acid) | Strongly Withdrawing | Significantly Increased | Dehydrative amidation at low temperatures researchgate.net |
| -S(O)CH₃ this compound | Withdrawing | Moderately Increased | Amidation, esterification, acetalization |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of boronic acids, particularly those requiring sensitive organometallic intermediates, are well-suited for flow chemistry platforms. organic-chemistry.org The synthesis of this compound itself, often proceeding through an ortho-lithiation/borylation sequence, involves highly reactive and unstable intermediates that benefit from the precise control offered by continuous flow reactors. nih.gov
Key advantages of using flow chemistry for this compound include:
Enhanced Safety and Control: Handling of pyrophoric reagents like n-butyllithium is safer in the small, controlled volumes of a flow reactor.
Rapid Reaction Times: Reactions that require cryogenic temperatures and long durations in batch processing can often be completed in seconds or minutes in flow systems due to superior heat and mass transfer. organic-chemistry.org
Improved Yield and Purity: The rapid quenching of unstable lithiated intermediates minimizes the formation of byproducts. allfordrugs.com
Furthermore, the integration into automated synthesis platforms is a significant area of development. Automated systems that perform iterative cross-coupling reactions rely on boronic acid derivatives that are stable under various conditions. N-methyliminodiacetic acid (MIDA) boronates are often used as protected, bench-stable versions of boronic acids that can be slowly deprotected under reaction conditions. researchgate.net this compound can be converted into its MIDA boronate derivative, enabling its incorporation into automated platforms for the rapid, programmed synthesis of complex small molecules. chemistryworld.com
Exploration in Green Chemistry Methodologies and Sustainable Synthesis
This compound aligns with several principles of green chemistry. Boronic acids, in general, are considered environmentally benign due to their low toxicity and degradation to boric acid, a naturally occurring compound. nih.gov
Exploration in green methodologies focuses on several key areas:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H borylation, where feasible, represents a highly atom-economical route compared to traditional methods involving halogenated precursors. mdpi.com
Use of Greener Solvents: Shifting syntheses from chlorinated solvents to more sustainable alternatives like ethanol (B145695) or 2-MeTHF. Flow chemistry can facilitate the use of such solvents even in reactions that might otherwise be challenging. allfordrugs.com
Catalytic Processes: Utilizing the compound as a recyclable Lewis acid catalyst minimizes waste compared to stoichiometric reagents. researchgate.net
Energy Efficiency: Employing methods like microwave irradiation or flow processing can significantly reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org
Additionally, the sulfoxide moiety itself can be part of sustainable synthetic strategies. For example, the reduction of sulfoxides to sulfides can be achieved using greener reagents like diboron (B99234) compounds, avoiding harsher metal hydrides. researchgate.net
Expansion of Synthetic Scope to Untapped Reaction Classes
While the primary application of arylboronic acids is the Suzuki-Miyaura cross-coupling, the unique functionality of this compound opens the door to a wider range of chemical transformations. Research is actively exploring reactions that leverage either the boronic acid, the sulfoxide, or the interplay between the two.
Table 2: Untapped Reaction Classes for this compound
| Reaction Class | Reactive Moiety | Description | Potential Products |
|---|---|---|---|
| Chan-Lam Coupling | Boronic Acid | Copper-catalyzed S-arylation of sulfenamides to form a C-S bond. nih.gov | Sulfilimines, which are precursors to medicinally relevant sulfoximines. nih.gov |
| Sulfonylation | Boronic Acid | Visible-light-mediated cross-coupling with sulfonyl fluorides or chlorides to form diaryl sulfones. researchgate.net | Diaryl sulfones |
| Radical Reactions | Sulfoxide | The sulfinyl group can be a precursor to sulfinyl radicals, which can participate in additions to unsaturated hydrocarbons. nih.gov | Disulfurized adducts nih.gov |
| Homologation | Boronic Acid | The boronic ester can be homologated using α-sulfinyl carbenoids, enabling iterative chain extension. acs.org | Complex chiral alcohols and amines |
| Tandem Reactions | Both | The boronic acid first undergoes a Suzuki coupling, followed by a directed reaction or rearrangement involving the proximal sulfoxide group. researchgate.net | Polycyclic aromatic compounds |
The sulfinyl group can act as a synthetic handle for further functionalization. It can be reduced to a sulfide (B99878), which can be a ligand for metals, or oxidized to a sulfone, which significantly alters the electronic properties of the aromatic ring. This versatility allows for the sequential modification of the molecule, expanding its synthetic utility far beyond that of a simple coupling partner.
Design of Next-Generation Organoboron Reagents Inspired by the Compound
The specific placement of the methylsulfinyl group on the phenylboronic acid scaffold serves as a design template for creating new organoboron reagents with tailored properties. The influence of the ortho-substituent on the compound's pKa, stability, and reactivity provides valuable insights for rational design. nih.gov
Key design principles inspired by this compound include:
Tuning Lewis Acidity: The electron-withdrawing sulfoxide group lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid. nih.gov This principle is being used to design more potent boronic acid catalysts and affinity agents for diol binding (e.g., in sensors or for affinity chromatography) by incorporating various electron-withdrawing groups at the ortho-position. nih.gov
Intramolecular Interactions: The proximity of the sulfoxide's oxygen atom to the boron center can lead to intramolecular coordination. This interaction can stabilize the boronic acid against degradation pathways like protodeboronation or oxidation. This concept is mirrored in the design of highly stable reagents like benzoxaborolones, where an ortho-carboxy group cyclizes to protect the boron center. mit.edu
Bioisosteric Replacement: In drug design, the boronic acid group is a known pharmacophore. nih.gov The methylsulfinyl group can be modified to improve pharmacokinetic properties or introduce new interactions with biological targets. The design of boronic acid-based enzyme inhibitors often involves modifying the aryl ring to optimize binding, and the sulfoxide group offers a site for hydrogen bonding and steric adjustments. nih.govnih.gov
Stimuli-Responsive Materials: The interaction between an ortho-functional group and a boronic acid can be sensitive to external stimuli like pH or the presence of reactive oxygen species (ROS). This has inspired the design of iminoboronates and diazaborines for applications in bioconjugation and smart materials. researchgate.netnih.gov The sulfoxide group, being susceptible to oxidation, could be integrated into similar designs for ROS-responsive systems.
By systematically modifying the sulfur oxidation state (sulfide, sulfoxide, sulfone) and the alkyl substituent, a new generation of organoboron reagents can be developed with finely tuned electronic, steric, and stability profiles for a wide array of applications in catalysis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2-(Methylsulfinyl)phenyl)boronic acid, and what are the critical purification considerations?
- Methodology :
- Synthesis : Utilize transition metal-catalyzed borylation (e.g., Miyaura borylation) for direct C-H activation of the methylsulfinyl-substituted arene. Alternatively, cross-coupling reactions like Suzuki-Miyaura can be employed if pre-functionalized aryl halides are available .
- Purification : Avoid silica gel chromatography due to boronic acids' tendency to bind irreversibly. Instead, use recrystallization or solvent partitioning. Monitor for boroxin formation (trimers formed via dehydration) by FT-IR (B-O-B stretching at ~1,350 cm⁻¹) .
Q. How can researchers validate the purity and quantify trace impurities in this compound?
- Methodology :
- Analytical Techniques : Implement LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column for polar boronic acids. Validate parameters per ICH guidelines:
- Limit of Detection (LOD) : ≤0.1 ppm via signal-to-noise ratio ≥3.
- Accuracy : Spike-and-recovery experiments (target: 90–110%).
- Linearity : R² ≥0.99 over 0.1–10 ppm .
Q. What are the key stability considerations for storing this compound?
- Methodology :
- Store under inert atmosphere (argon) at –20°C to prevent oxidation of the sulfinyl group. Use anhydrous solvents (e.g., THF, DMF) for dissolution. Monitor degradation via ¹¹B NMR: free boronic acid (δ ~30 ppm) vs. boroxins (δ ~28 ppm) .
Advanced Research Questions
Q. How does the methylsulfinyl group influence the reactivity of this boronic acid in cross-coupling reactions?
- Mechanistic Insights :
- The sulfinyl group acts as a strong electron-withdrawing substituent, enhancing electrophilicity of the boronic acid. This accelerates transmetallation in Suzuki-Miyaura reactions but may require optimized ligands (e.g., SPhos) to stabilize Pd intermediates. Compare coupling yields with meta- or para-substituted analogs .
- Experimental Design :
- Conduct Hammett studies (σ⁺ values) to correlate substituent effects with reaction rates. Use DFT calculations to map electronic profiles .
Q. How can researchers investigate the biological activity of this compound derivatives?
- Methodology :
- Target Identification : Screen against tubulin polymerization (IC₅₀ via turbidimetry) or kinases (e.g., BTK) due to boronic acids' affinity for serine proteases.
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying sulfinyl substituents (e.g., ethylsulfinyl, sulfonyl) and test cytotoxicity (e.g., Jurkat cell apoptosis assays). Reference combretastatin A-4 derivatives for structural inspiration .
Q. What strategies mitigate stereochemical challenges in synthesizing enantiopure derivatives of this compound?
- Methodology :
- Enantiospecific Synthesis : Apply 1,2-metalate rearrangement using chiral lithium reagents (e.g., (S)-configurated aryl lithium). Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis .
- Dynamic Resolution : Utilize boronate esters with chiral diols (e.g., pinanediol) to bias equilibrium toward a single enantiomer .
Q. How can computational methods predict the metabolic fate of this compound in drug development?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
